molecular formula C12H13NO3 B11733747 4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester

4-Hydroxy-1,1a,6,6a-tetrahydro-3-aza-cyclopropa[a]indene-1-carboxylic acid ethyl ester

Cat. No.: B11733747
M. Wt: 219.24 g/mol
InChI Key: XOASQTJAIBZSHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 8-hydroxy-9-azatricyclo[4400?,?]deca-1(6),7,9-triene-3-carboxylate is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 8-hydroxy-9-azatricyclo[4.4.0.0?,?]deca-1(6),7,9-triene-3-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor under acidic conditions, followed by esterification to introduce the ethyl ester group. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve scalability. The use of catalysts and solvents that can be easily recycled is also common to enhance the efficiency and sustainability of the process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-hydroxy-9-azatricyclo[4.4.0.0?,?]deca-1(6),7,9-triene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, allowing for the modification of the compound’s chemical behavior.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and the use of solvents that can dissolve both the reactants and the product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce an alcohol. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

Ethyl 8-hydroxy-9-azatricyclo[4.4.0.0?,?]deca-1(6),7,9-triene-3-carboxylate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Medicine: It is being investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It can be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism by which ethyl 8-hydroxy-9-azatricyclo[4.4.0.0?,?]deca-1(6),7,9-triene-3-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological processes. The compound’s unique structure allows it to bind to these targets with high specificity, modulating their activity and leading to the desired therapeutic or biochemical effects.

Comparison with Similar Compounds

Ethyl 8-hydroxy-9-azatricyclo[4.4.0.0?,?]deca-1(6),7,9-triene-3-carboxylate can be compared with other similar compounds, such as:

    Ethyl 9-hydroxy-11-oxo-1-azatricyclo[6.3.1.0?, deca-4(12),5,7,9-tetraene-10-carboxylate: This compound has a similar tricyclic structure but differs in the position and type of functional groups.

    Ethyl 4-hydroxy-2-oxo-1-azatricyclo[7.3.1.0?, ideca-3,5,7,9(13)-tetraene-3-carboxylate: This compound also has a tricyclic structure but with different ring sizes and functional groups.

The uniqueness of ethyl 8-hydroxy-9-azatricyclo[4.4.0.0?,?]deca-1(6),7,9-triene-3-carboxylate lies in its specific arrangement of rings and functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C12H13NO3

Molecular Weight

219.24 g/mol

IUPAC Name

ethyl 8-oxo-9-azatricyclo[4.4.0.02,4]deca-1(10),6-diene-3-carboxylate

InChI

InChI=1S/C12H13NO3/c1-2-16-12(15)11-7-3-6-4-9(14)13-5-8(6)10(7)11/h4-5,7,10-11H,2-3H2,1H3,(H,13,14)

InChI Key

XOASQTJAIBZSHZ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C2C1C3=CNC(=O)C=C3C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.